2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propenyl)-1H-1,3-benzimidazol-2-yl]-
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Overview
Description
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a furan ring, a benzodiazole ring, and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps:
Formation of the furan ring: This can be achieved through the catalytic conversion of biomass-derived compounds such as N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst.
Synthesis of the benzodiazole ring: This typically involves the reaction of substituted anilines with orthoesters or orthoformates under acidic conditions.
Coupling reactions: The furan and benzodiazole intermediates are then coupled using a suitable linker, such as a prop-2-en-1-yl group, under basic conditions.
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions:
Major products formed from these reactions include furanones, dihydrobenzodiazoles, and various substituted derivatives.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with similar compounds such as:
Indole Derivatives: These compounds also possess a heterocyclic ring system and exhibit diverse biological activities.
Furan Derivatives: Compounds like 5-hydroxymethylfurfural share the furan ring and are used in various chemical syntheses.
Benzodiazole Derivatives: These compounds are known for their pharmacological properties, including anxiolytic and anticonvulsant activities.
The uniqueness of 1-[(FURAN-2-YL)METHYL]-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE lies in its combination of these three distinct ring systems, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H19N3O2/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h2-8,10,14H,1,9,11-13H2 |
InChI Key |
VPTGNVPCWHFVOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
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